Pinacol
Overview
Description
Pinacol, also known as 2,3-dimethyl-2,3-butanediol, is a vicinal diol characterized by two hydroxyl groups attached to adjacent carbon atoms. It is a colorless, crystalline solid with a pleasant odor. This compound is notable for its role in the this compound rearrangement reaction, which is a fundamental transformation in organic chemistry.
Mechanism of Action
Target of Action
Pinacol is primarily involved in the This compound Rearrangement , a type of organic chemical reaction . The primary targets of this compound are 1,2-diols, which are converted into carbonyl compounds, specifically pinacolones .
Mode of Action
The this compound Rearrangement is an acid-catalyzed transformation of 1,2-diols to pinacolones . The reaction involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .
Biochemical Pathways
The this compound Rearrangement is a significant reaction in organic synthesis, allowing for the conversion of 1,2-diols into carbonyl compounds . These pinacolones serve as crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry . The reaction has been employed as a guiding strategy in natural product synthesis, inspiring novel disconnection logics in synthesis design .
Pharmacokinetics
Pinacolones are important intermediates in the organic chemical industry, finding applications in diverse areas such as agricultural pesticides, medicines, and dyes .
Result of Action
The result of the this compound Rearrangement is the formation of pinacolones from 1,2-diols . These pinacolones are crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry .
Action Environment
The this compound Rearrangement is influenced by various environmental factors. The reaction occurs under acidic conditions . The use of high-temperature liquid water and supercritical water as reaction media for this compound rearrangements has been explored . The unique properties of water near its critical point, such as enhanced solubility and altered reaction kinetics, make it a versatile medium for these transformations . The effects of different acids, including inorganic acids and Lewis acids, on this compound rearrangements are also significant, highlighting the catalytic role of acids in facilitating the rearrangement process .
Biochemical Analysis
Biochemical Properties
Pinacol participates in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is involved in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The protodeboronation process is a radical approach that is not well developed, making this compound’s role in this reaction particularly noteworthy .
Molecular Mechanism
This compound’s mechanism of action at the molecular level involves its participation in protodeboronation reactions . This process involves a radical approach, which is a unique aspect of this compound’s molecular mechanism .
Metabolic Pathways
This compound is involved in the metabolic pathways of protodeboronation This process involves the interaction of this compound with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinacol can be synthesized through the reductive coupling of ketones. One common method involves the use of acetone and an active metal such as magnesium or sodium. The process begins with the reduction of acetone to form a radical intermediate, which then dimerizes to produce this compound. The reaction conditions typically include anhydrous solvents and a controlled atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced by the reductive coupling of acetone using magnesium in the presence of mercuric chloride as a catalyst. The reaction mixture is refluxed, and the resulting magnesium pinacolate is hydrolyzed to yield this compound. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pinacol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form pinacolone, a ketone, through the this compound rearrangement reaction.
Reduction: this compound can be reduced to form various alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong acids such as sulfuric acid are commonly used to catalyze the this compound rearrangement, converting this compound to pinacolone.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound to simpler alcohols.
Substitution: Halogenating agents can be used to replace hydroxyl groups with halogens.
Major Products:
Pinacolone: Formed through the this compound rearrangement.
Various Alcohols: Formed through reduction reactions.
Halogenated Compounds: Formed through substitution reactions .
Scientific Research Applications
Pinacol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the this compound rearrangement to produce ketones.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of dyes, agricultural chemicals, and other industrial products .
Comparison with Similar Compounds
Pinacol is unique among vicinal diols due to its ability to undergo the this compound rearrangement efficiently. Similar compounds include:
Ethylene Glycol: A simpler diol with two hydroxyl groups on adjacent carbons, but it does not undergo the this compound rearrangement.
Propylene Glycol: Another vicinal diol, but with different reactivity and applications.
Butane-2,3-diol: Similar in structure but lacks the same reactivity in rearrangement reactions.
This compound’s uniqueness lies in its specific structure that facilitates the rearrangement to pinacolone, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
2,3-dimethylbutane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFJHOHABJVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058793 | |
Record name | 2,3-Butanediol, 2,3-dimethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |
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Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2,3-Butanediol, 2,3-dimethyl- | |
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Vapor Pressure |
0.5 [mmHg] | |
Record name | 2,3-Butanediol, 2,3-dimethyl- | |
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CAS No. |
76-09-5 | |
Record name | Pinacol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pinacol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076095 | |
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Record name | PINACOL | |
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Record name | 2,3-Butanediol, 2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,3-Butanediol, 2,3-dimethyl- | |
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Record name | Pinacol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.849 | |
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Record name | PINACOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527QE7I5CO | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of pinacol?
A1: this compound, also known as 2,3-dimethyl-2,3-butanediol, has the molecular formula C6H14O2 and a molecular weight of 118.18 g/mol. Its structure consists of two methyl groups and a hydroxyl group attached to each carbon of the central C-C bond.
Q2: Are there any characteristic spectroscopic features of this compound and its derivatives?
A2: Yes, this compound arylboronates, for instance, exhibit characteristic shifts in their 1H and 13C NMR spectra due to the influence of the this compound boronate substituent on the aromatic ring. These characteristic shifts can be used to predict the NMR spectra of related compounds. []
Q3: What is the this compound rearrangement, and what role does acidity play?
A3: The this compound rearrangement is a fundamental reaction in organic chemistry where a 1,2-diol, such as this compound, rearranges to a carbonyl compound (ketone or aldehyde) under acidic conditions. The reaction involves a dehydration step followed by a 1,2-migration of a neighboring substituent. Acidity is crucial for initiating the reaction by protonating one of the hydroxyl groups, facilitating water loss and carbocation formation. [, , , ]
Q4: How does the choice of catalyst influence the this compound rearrangement?
A4: Different catalysts can significantly impact the regioselectivity and efficiency of the this compound rearrangement. For instance, FeCl3 impregnated on montmorillonite K10 exhibits exceptional activity, achieving complete benzothis compound conversion in minutes. [] Similarly, polyphosphoric acid trimethylsilyl ester (PPSE) is an effective promoter at elevated temperatures. []
Q5: Can the this compound rearrangement be applied to cyclic systems?
A5: Yes, this compound-terminated Prins cyclizations represent a novel strategy for constructing attached rings. Treatment of specific silyl ethers with SnCl4 yields bicyclic products, showcasing the applicability of this rearrangement in complex molecule synthesis. []
Q6: What is the semithis compound rearrangement, and how does it differ from the this compound rearrangement?
A6: The semithis compound rearrangement is an extension of the this compound rearrangement where the migrating group is not directly attached to the carbon bearing the leaving group. This modification expands the scope of the reaction, allowing for the synthesis of more diverse molecular structures, including bicyclic lactams from cis-fused β-lactam diols. []
Q7: Are there alternative synthetic routes to access this compound derivatives, especially boronate esters?
A7: Yes, transition-metal-free methods have gained prominence for synthesizing alkyl this compound boronates. These strategies leverage organometallic reagents, Lewis acids and bases, photoredox catalysis, or 1,2-metallate rearrangements, offering advantageous alternatives to traditional transition-metal-catalyzed approaches. []
Q8: Can this compound derivatives participate in cross-coupling reactions?
A8: Absolutely! this compound boronate esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions. Notably, a catalyst system based on a specific ligand (L2) has demonstrated remarkable efficacy in facilitating the coupling of various aryl and vinyl tosylates and mesylates with a wide range of boronic acids and esters. []
Q9: Are there any examples of direct applications of this compound in material science?
A9: Yes, this compound has been used as a building block for the synthesis of mesoporous organic-inorganic hybrid materials. These materials, characterized by their high surface area and ordered pore structure, can function as efficient catalysts in organic reactions, including the this compound rearrangement. []
Q10: What is known about the mechanism of titanium-mediated this compound coupling reactions?
A10: Mechanistic studies on titanapinacolate complexes suggest that their fragmentation reactions, relevant to this compound coupling and McMurry chemistry, proceed via a preequilibrium mechanism. This involves reversible dissociation of the titanapinacolate complex followed by the rate-limiting reaction of the resulting titanium species with an alkyne or ketone. []
Q11: How does photochemistry play a role in the reactivity of this compound derivatives?
A11: Photoinduced electron transfer processes are crucial in the retrothis compound reaction, where a central C-C bond cleavage occurs. For example, UV irradiation of specific dimethylamino-substituted pinacols in chloroform results in efficient formation of the corresponding aldehydes or ketones, highlighting the power of photoactivation in this context. [, ]
Q12: Can we directly measure the rates of C-C bond cleavage in this compound derivatives?
A12: Yes, ultrafast laser spectroscopy techniques have enabled the direct measurement of carbon-carbon bond cleavage rates in photoactivated this compound systems. These studies revealed exceptionally fast cleavage rates, demonstrating the effectiveness of charge-transfer activation in promoting these reactions. []
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